2-Methylcinnamic Acid

Overview

Description

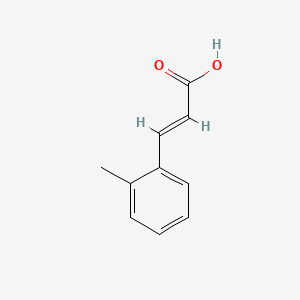

2-Methylcinnamic acid, also known as 3-(2-methylphenyl)acrylic acid, is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, characterized by the presence of a methyl group attached to the phenyl ring. This compound is known for its crystalline structure and is predominantly found in the trans configuration. It exhibits various biological activities, making it a compound of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcinnamic acid can be synthesized through several methods, including the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. Another method involves the Knoevenagel condensation, where benzaldehyde derivatives react with malonic acid in the presence of a base to form the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2-methylcinnamaldehyde. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methylbenzoic acid using oxidizing agents like potassium permanganate.

Reduction: Hydrogenation of this compound results in the formation of 2-methylhydrocinnamic acid.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products Formed:

Oxidation: 2-Methylbenzoic acid.

Reduction: 2-Methylhydrocinnamic acid.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Neuroprotective Effects

Recent studies have highlighted the potential of 2-methylcinnamic acid as a neuroprotective agent. Research involving molecular docking and in vivo evaluations has demonstrated that derivatives of this compound exhibit protective effects against neurodegenerative diseases, such as Parkinson's disease (PD). In one study, a hybrid compound incorporating this compound showed significant improvements in motor coordination and cognitive function in experimental models of PD .

Table 1: Neuroprotective Effects of this compound Derivatives

| Compound Name | Model Used | Key Findings |

|---|---|---|

| CA(2-Me)-Am (Hybrid) | MPTP-induced PD model | Improved motor function and cognitive performance |

| This compound Amide | Rotarod Test | Reduced falls per minute compared to control |

1.2 Antimicrobial Activity

This compound exhibits notable antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents. Its derivatives have been shown to inhibit the growth of various pathogens, including drug-resistant strains . For instance, studies have reported that certain derivatives effectively target bacterial enzymes critical for survival, presenting a potential alternative to conventional antibiotics.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Name | Pathogen Targeted | IC50 Value (µM) |

|---|---|---|

| Methyl-4-hydroxycinnamate | Mycobacterium marinum | 64 |

| Cinnamic Acid Derivative | Various bacterial strains | Varies (specific compounds) |

Agricultural Applications

2.1 Plant Growth Regulation

Research indicates that this compound can influence plant growth and development. Its derivatives have been tested for their ability to inhibit seedling growth in various plant species, suggesting potential applications as herbicides or growth regulators .

Table 3: Effects on Plant Growth

| Compound Name | Plant Species | Growth Inhibition (%) |

|---|---|---|

| trans-2-Methylcinnamic Acid | C. campestris | Enhanced inhibition observed |

Materials Science Applications

3.1 Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength, making it suitable for various industrial applications .

Table 4: Properties of Polymers Containing this compound

| Polymer Type | Property Enhanced | Measurement Method |

|---|---|---|

| Poly(methyl methacrylate) | Thermal stability | Differential Scanning Calorimetry |

| Polyurethane | Mechanical strength | Tensile Testing |

Mechanism of Action

The mechanism of action of 2-Methylcinnamic acid involves its interaction with biological targets, leading to various effects:

Antifungal Activity: It disrupts the cell membrane of fungi, leading to cell lysis.

Antimicrobial Activity: It inhibits the growth of bacteria by interfering with their metabolic pathways.

Cytotoxic Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

2-Methylcinnamic acid can be compared with other cinnamic acid derivatives, such as:

4-Methylcinnamic acid: Similar structure but with the methyl group at the para position.

3,4-(Methylenedioxy)cinnamic acid: Contains a methylenedioxy group, leading to different biological activities.

2-Hydroxycinnamic acid: Presence of a hydroxyl group enhances its antioxidant properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other cinnamic acid derivatives.

Biological Activity

2-Methylcinnamic acid (2-MCA), a derivative of cinnamic acid, has garnered attention in recent years for its diverse biological activities. This article reviews the current research findings on the biological efficacy of 2-MCA, including its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

This compound is characterized by the chemical formula and is known for its structural similarity to other cinnamic acid derivatives. Its structure includes a methyl group at the second carbon of the cinnamic acid backbone, which influences its biological activity.

Antimicrobial Activity

Research has demonstrated that 2-MCA exhibits significant antimicrobial properties. In a study evaluating various cinnamic acid derivatives, 2-MCA showed potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Mycobacterium tuberculosis | 25 µg/mL |

Anticancer Activity

The anticancer potential of 2-MCA has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Inhibition of MCF-7 Cells

In a study where different concentrations of 2-MCA were administered to MCF-7 cells, significant reductions in cell viability were observed:

- Concentration : 10 µg/mL - Cell Viability : 70%

- Concentration : 50 µg/mL - Cell Viability : 40%

- Concentration : 100 µg/mL - Cell Viability : 15%

This indicates a dose-dependent response where higher concentrations lead to greater cytotoxic effects .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of 2-MCA, particularly in models of Parkinson's disease. A study involving mice treated with MPTP (a neurotoxin used to induce Parkinsonism) showed that administration of 2-MCA significantly improved motor coordination and reduced neurodegeneration .

Table 2: Neuroprotective Effects in MPTP-Induced Model

| Treatment | Number of Falls per Minute | Initial Latency (s) |

|---|---|---|

| Control | 15 | 30 |

| MPTP Only | 40 | 10 |

| MPTP + 2-MCA | 20 | 25 |

Statistical analysis confirmed that the differences between the MPTP group and the treatment group were significant ().

Structure-Activity Relationship (SAR)

The biological activity of 2-MCA can be attributed to its structural features. Studies suggest that modifications at specific positions on the aromatic ring can enhance or diminish its activity. For instance, the presence of electron-donating groups like methoxy or methyl at certain positions has been associated with increased inhibitory activity against various pathogens and cancer cells .

Properties

IUPAC Name |

(E)-3-(2-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWBWHPZXKLUEX-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901046 | |

| Record name | NoName_96 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-57-1, 2373-76-4 | |

| Record name | (2E)-3-(2-Methylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-3-(2-Methylphenyl)-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2373-76-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-methylcinnamic acid behave in asymmetric hydrogenation reactions?

A: this compound acts as a prochiral substrate in asymmetric hydrogenation reactions catalyzed by chiral ruthenium complexes. [, ] Studies have shown that the choice of chiral ligand significantly influences the enantioselectivity of the reaction. For instance, the use of Ru(OCOCH3)2[(S)-H8-BINAP] catalyst resulted in significantly higher enantiomeric excess (ee) of the hydrogenated product compared to Ru(OCOCH3)2[(R)-BINAP]. [] This highlights the importance of ligand design and optimization for achieving high enantioselectivity in asymmetric hydrogenation reactions involving this compound.

Q2: Can the structure of this compound be modified to enhance its biological activity?

A: Yes, structural modifications of this compound can significantly impact its biological activity. A study investigating the cytotoxic effects of Zanthoxylum schinifolium extracts identified this compound as one of the components in the methylene chloride extract. [] This extract exhibited significant pro-apoptotic effects on human leukemia Jurkat T cells, but the specific contribution of this compound to this activity requires further investigation. Modifying the substituents on the aromatic ring or the carboxylic acid moiety could potentially enhance its cytotoxic activity or modulate its interactions with specific biological targets.

Q3: How do substituents on the aromatic ring of cinnamic acid derivatives affect their reactivity with samarium diiodide (SmI2)?

A: Studies on the reduction of cinnamic acid derivatives by SmI2 reveal a significant influence of substituents on the reaction rate. [] Electron-donating groups, like methoxy or methyl groups, on the aromatic ring increase the electron density of the double bond, making it more susceptible to reduction by SmI2. Conversely, electron-withdrawing groups, such as chlorine, decrease the electron density and hinder the reduction process. This understanding of substituent effects is crucial for predicting the reactivity of cinnamic acid derivatives in various chemical transformations.

Q4: Can this compound be used to synthesize other valuable compounds?

A: Yes, this compound serves as a versatile building block for synthesizing various compounds. For example, it can be converted into labeled compounds like [18O]-5-methylisoquinolinone and 1-(furan-2-yl-[18O]-methoxy)-5-methylisoquinoline, which are of interest as potential antitumor agents. [] Additionally, it can be used to synthesize 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, a compound showing promising α-glucosidase inhibition activity. [] These examples highlight the synthetic utility of this compound in medicinal chemistry and drug discovery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.